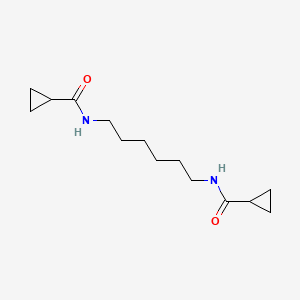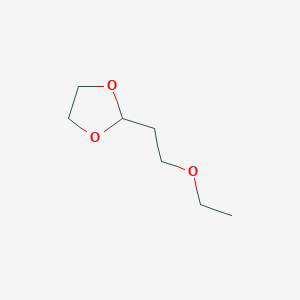
2-(2-Ethoxyethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 2-ethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-1,3-dioxolane typically involves the reaction of ethylene glycol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxyethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of various substituted dioxolanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, thereby modulating their activity. The dioxolane ring provides a stable framework that can interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethanol: A solvent with similar chemical properties but lacks the dioxolane ring.
2-Ethoxyethyl acetate: Another solvent with an ester functional group instead of the dioxolane ring.
1,3-Dioxolane: The parent compound without the ethoxyethyl substitution.
Uniqueness
2-(2-Ethoxyethyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
89769-17-5 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2-(2-ethoxyethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-2-8-4-3-7-9-5-6-10-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
OXCNSMPEOCUTLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
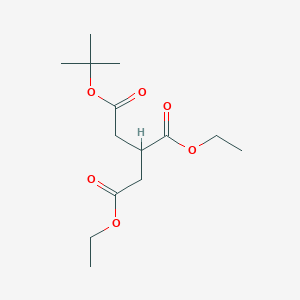
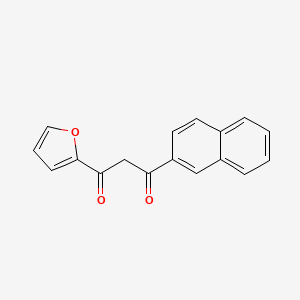

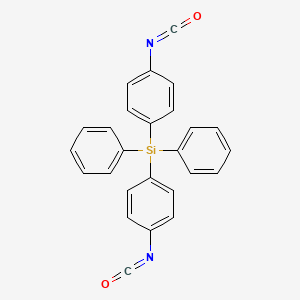
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
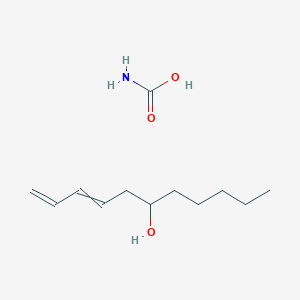
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)


